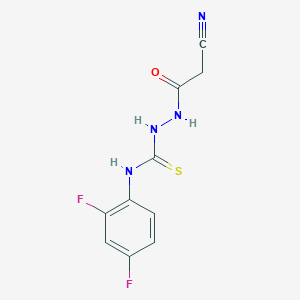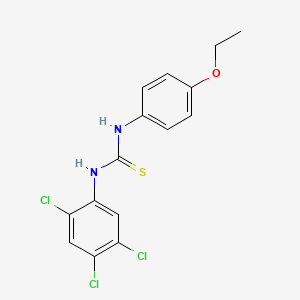
2-(cyanoacetyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide
描述
2-(cyanoacetyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide, also known as DCTD, is a compound that has been studied for its potential use in cancer treatment. It belongs to the class of thiosemicarbazones, which are known for their ability to inhibit ribonucleotide reductase, an enzyme that is essential for DNA synthesis. In
作用机制
2-(cyanoacetyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide inhibits ribonucleotide reductase by binding to the enzyme's active site and disrupting its function. This leads to a decrease in the production of deoxyribonucleotides, which in turn inhibits DNA synthesis and cell division. 2-(cyanoacetyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(cyanoacetyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting ribonucleotide reductase, 2-(cyanoacetyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the activity of other enzymes involved in DNA synthesis and repair. In animal studies, 2-(cyanoacetyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide has been shown to have low toxicity and to be well-tolerated, with no significant adverse effects observed.
实验室实验的优点和局限性
2-(cyanoacetyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its anti-cancer activity is well-established. However, there are also some limitations to its use. 2-(cyanoacetyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide is a relatively unstable compound and can degrade over time, which can affect its potency. It also has low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several areas of future research for 2-(cyanoacetyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide. One potential direction is to investigate its use in combination with other anti-cancer agents, such as chemotherapy drugs or radiation therapy. Another area of interest is to explore its potential use in treating specific types of cancer, such as breast or lung cancer. Additionally, further studies are needed to better understand the mechanism of action of 2-(cyanoacetyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide and to identify any potential side effects or toxicities.
科学研究应用
2-(cyanoacetyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide has been studied for its potential use in cancer treatment due to its ability to inhibit ribonucleotide reductase. This enzyme is essential for the production of deoxyribonucleotides, which are the building blocks of DNA. By inhibiting ribonucleotide reductase, 2-(cyanoacetyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide can prevent cancer cells from replicating their DNA and dividing. Studies have shown that 2-(cyanoacetyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer.
属性
IUPAC Name |
1-[(2-cyanoacetyl)amino]-3-(2,4-difluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4OS/c11-6-1-2-8(7(12)5-6)14-10(18)16-15-9(17)3-4-13/h1-2,5H,3H2,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTPVGLLNKNYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=S)NNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-amino-2-({2-[4-(aminocarbonyl)-1-piperidinyl]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4733286.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4733289.png)


![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1-benzofuran-2-carboxamide](/img/structure/B4733294.png)

![4-[(4-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4733303.png)


![N-{2-[(2-methylbenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B4733333.png)
![7-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4733337.png)
![ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4733344.png)
![2-[4-(acetylamino)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4733350.png)
![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide](/img/structure/B4733365.png)